2-丙炔基-3-吡咯烷基醚盐酸盐

描述

2-Propynyl 3-pyrrolidinyl ether hydrochloride is a synthetic compound with the chemical formula C7H12ClNO . It has a molecular weight of 161.63 . It is also known as MPTP hydrochloride and is a potent neurotoxin that has been used to study the pathogenesis of Parkinson’s disease.

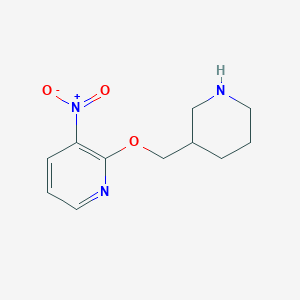

Molecular Structure Analysis

The molecular structure of 2-Propynyl 3-pyrrolidinyl ether hydrochloride consists of a pyrrolidine ring attached to a propynyl group through an ether linkage . The compound also contains a hydrochloride group .Physical And Chemical Properties Analysis

2-Propynyl 3-pyrrolidinyl ether hydrochloride is a white crystalline solid with a bitter taste . It has high solubility in water and is soluble in alcohol and ether . The compound has a boiling point of 244.6° C at 760 mmHg and a refractive index of n 20D 1.48 .科学研究应用

蛋白质组学研究

“2-丙炔基-3-吡咯烷基醚盐酸盐”被用作蛋白质组学研究中的生化试剂 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。 这种化合物可用于蛋白质的鉴定和定量、研究其相互作用以及识别其修饰 .

制药

这种化合物被用于各种药物研究. 它可用于开发新药、研究其与生物系统的相互作用以及了解其治疗效果.

材料科学

“2-丙炔基-3-吡咯烷基醚盐酸盐”在材料科学领域得到应用. 它可用于合成新材料、研究其性质以及了解其应用.

分析化学

这种化合物用于分析化学 . 它可用于开发新的分析方法、研究化学成分和结构以及了解化学反应 .

生物制药生产

“2-丙炔基-3-吡咯烷基醚盐酸盐”用于生物制药生产 . 它可用于生物制品的生产、研究其生产过程以及了解其质量控制 .

先进电池科学与技术

作用机制

Target of Action

Pyrrolidine, a component of this compound, is a versatile scaffold in drug discovery and is used to obtain compounds for the treatment of various human diseases .

Mode of Action

Compounds containing a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds with a pyrrolidine ring can influence various biochemical pathways due to their structural diversity .

Pharmacokinetics

The physicochemical parameters of compounds can be modified by the introduction of heteroatomic fragments, which can lead to better adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .

实验室实验的优点和局限性

The main advantage of using 2-Propynyl 3-pyrrolidinyl ether hydrochloride in laboratory experiments is that it is a relatively inexpensive compound that is easy to synthesize. Additionally, it is a relatively stable compound and can be stored for long periods of time without degrading. The main limitation of using 2-Propynyl 3-pyrrolidinyl ether hydrochloride in laboratory experiments is that it is not a very potent compound, so it may not be suitable for experiments that require a high degree of potency.

未来方向

Some potential future directions for research involving 2-Propynyl 3-pyrrolidinyl ether hydrochloride include further studies into its effects on the central nervous system, as well as its potential use as an anti-inflammatory agent. Additionally, further studies into its effects on the cardiovascular system could be conducted, as well as its potential use as an antioxidant. Additionally, further studies into its potential use as an anticonvulsant and sedative could be conducted. Finally, further studies into its potential use as a drug delivery system could be conducted.

安全和危害

属性

IUPAC Name |

3-prop-2-ynoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h1,7-8H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYGSAPEPTVXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185301-73-8 | |

| Record name | Pyrrolidine, 3-(2-propyn-1-yloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

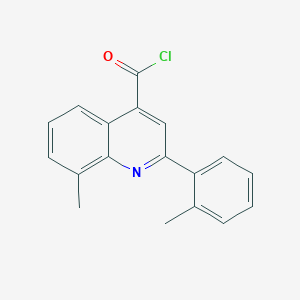

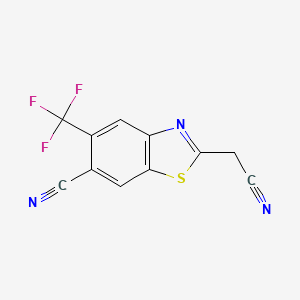

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

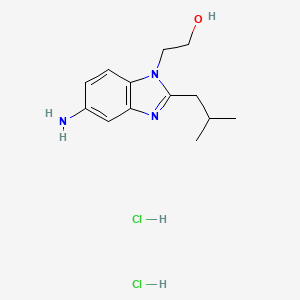

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1452762.png)